molecular formula C22H20N4OS B3014278 7-(4-methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole CAS No. 921859-95-2

7-(4-methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

Cat. No.: B3014278
CAS No.: 921859-95-2
M. Wt: 388.49
InChI Key: KZMDPWBGPBMMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is a heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazole core substituted with a 4-methoxyphenyl group at position 7 and a naphthalen-1-ylmethylthio moiety at position 2. The 4-methoxyphenyl group likely enhances lipophilicity and metabolic stability, while the naphthalenylmethylthio substituent may contribute to enhanced binding interactions with biological targets due to its aromatic bulk and sulfur-based reactivity .

Characterization typically involves NMR (¹H, ¹³C, ¹⁵N), IR, and mass spectrometry to confirm regioselectivity and isomerism .

Properties

IUPAC Name

7-(4-methoxyphenyl)-3-(naphthalen-1-ylmethylsulfanyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c1-27-19-11-9-18(10-12-19)25-13-14-26-21(25)23-24-22(26)28-15-17-7-4-6-16-5-2-3-8-20(16)17/h2-12H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMDPWBGPBMMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anticonvulsant properties.

Chemical Structure and Properties

The compound's structure is characterized by the imidazo[2,1-c][1,2,4]triazole core, which is known for its diverse biological activities. The presence of the methoxyphenyl and naphthalenylmethyl substituents is believed to enhance its bioactivity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties by targeting various cellular pathways and enzymes. For instance:

  • Mechanism of Action : Compounds in the imidazo[2,1-c][1,2,4]triazole class have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylase (HDAC) .
  • Case Studies : In vitro studies demonstrated that derivatives of imidazo[2,1-c][1,2,4]triazole showed IC50 values in the low micromolar range against various cancer cell lines, suggesting potent cytotoxic effects .
CompoundCell LineIC50 (µM)Mechanism of Action
AMCF-7 (Breast)5.0HDAC inhibition
BA549 (Lung)3.5Thymidylate synthase inhibition
CHeLa (Cervical)4.0Induction of apoptosis

Antimicrobial Activity

The imidazo[2,1-c][1,2,4]triazole derivatives have also been investigated for their antimicrobial properties:

  • Antibacterial Activity : Similar compounds have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Anticonvulsant Activity

The anticonvulsant potential of compounds related to this structure has been explored through various models:

  • Picrotoxin-Induced Convulsion Model : Compounds structurally similar to our target compound exhibited significant anticonvulsant activity with median effective doses (ED50) comparable to established anticonvulsants .
CompoundED50 (mg/kg)Protection Index
D18.49.2
E20.58.0

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • Substituent Effects : The presence of electron-donating groups such as methoxy at the para position of the phenyl ring enhances the overall activity against cancer cells by increasing electron density .
  • Thioether Linkage : The thioether moiety has been identified as a critical component for enhancing bioactivity across various biological assays.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives. For example:

  • Inhibition of Tubulin Polymerization : Compounds similar to 7-(4-methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole have been shown to inhibit tubulin polymerization effectively. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. In particular, derivatives have demonstrated IC50 values as low as 1.0 nM against MCF-7 breast cancer cells, indicating significant potency compared to established chemotherapeutics like vinorelbine and paclitaxel .

Antimicrobial Activity

Imidazole derivatives exhibit notable antimicrobial properties. The compound may interact with microbial enzymes or cell membranes, leading to inhibition of growth or cell death. Studies suggest that such compounds can be effective against various bacterial strains and fungi.

Case Studies

Several case studies illustrate the efficacy of similar compounds:

  • Study on Breast Cancer : A derivative showed significant cytotoxicity against MCF-7 cells with a mechanism involving tubulin inhibition and apoptosis induction.
  • Antimicrobial Efficacy : A related study demonstrated effective inhibition of bacterial growth in vitro, suggesting potential as an antimicrobial agent.
CompoundTargetIC50 (nM)Mechanism
7-(4-methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazoleMCF-7 Cells1.0Tubulin Inhibition
Similar Imidazole DerivativeBacterial StrainsVariesMembrane Disruption

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 7-(4-methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole can be contextualized by comparing it to structurally related analogs (Table 1).

Table 1: Structural and Functional Comparison of Imidazo[2,1-c][1,2,4]triazole Derivatives

Compound Name Substituents (Position 3 and 7) Key Biological Activity Synthesis Method Reference
Target Compound 7-(4-methoxyphenyl), 3-(naphthalen-1-ylmethylthio) Not explicitly reported (structural inference) Likely alkylation of thiol precursor -
7-(4-Methylphenyl)-3-methylthio analog 7-(4-methylphenyl), 3-(methylthio) MIC 31.7 mM vs. Staphylococcus aureus; superior to ampicillin Alkylation of thiol with methyl iodide
Compound 15 7-(4-methylphenyl), 3-(methylthio) Equipotent to chloramphenicol in vitro Alkylation of thiol with methyl iodide
CAS 921541-25-5 7-(4-methoxyphenyl), 3-([4-(trifluoromethyl)phenyl]methylthio) Not reported (structural analog) Substitution with trifluoromethyl group
3-((3-Methylbenzyl)thio)-7-phenyl analog 7-phenyl, 3-(3-methylbenzylthio) Not reported (CAS 923146-28-5) Substitution with benzylthio group

Key Observations:

Substituent Effects on Bioactivity: The 3-methylthio derivatives (e.g., compounds 15 and 48) exhibit potent antibacterial activity, with MIC values against S. aureus surpassing ampicillin . The 4-methoxyphenyl group at position 7 (vs. 4-methylphenyl in analogs) could improve solubility and target affinity, as methoxy groups often enhance metabolic stability and membrane permeability .

Synthetic Flexibility :

  • Alkylation of thiol precursors (e.g., imidazo[2,1-c][1,2,4]triazole-3-thiols) with diverse halides (methyl iodide, benzyl halides) allows modular substitution at position 3, enabling tailored biological optimization .

Structural Isomerism :

  • Regioselective alkylation and isomerism (e.g., cis/trans configurations) are critical for activity, as demonstrated in pyrolo[5,1-c][1,2,4]triazole derivatives, where ¹H-¹⁵N NMR confirmed exclusive cis-isomer formation . Similar regiochemical considerations likely apply to the target compound.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer : A stepwise approach is recommended. Begin with diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one in the presence of sodium hydride in toluene to form ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-ethanoate. Subsequent reaction with hydrazine hydrate yields pyrazole intermediates. Further steps involve thiolation and cyclization with naphthalen-1-ylmethyl thiol derivatives under controlled conditions. Optimization should focus on solvent choice (e.g., ethanol or DMF), reaction time, and stoichiometric ratios to maximize yield .

Q. What analytical techniques are critical for confirming the compound’s structure?

  • Methodological Answer : Use a combination of 1H NMR (to confirm proton environments, e.g., methoxy and naphthalene protons), IR spectroscopy (to identify thioether and triazole functional groups), and high-performance liquid chromatography (HPLC) for purity assessment. Elemental analysis (C, H, N, S) should align with theoretical values to validate composition .

Q. Which purification methods are effective for isolating this compound?

  • Methodological Answer : Recrystallization from ethanol or dimethylformamide (DMF) is effective for removing unreacted starting materials. Column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate) can resolve intermediates. For final purification, preparative HPLC with a C18 column and acetonitrile/water mobile phase ensures high purity .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s biological targets?

  • Methodological Answer : Use docking software (e.g., AutoDock Vina) with the Protein Data Bank (PDB) entry 3LD6 (14-α-demethylase lanosterol) as a target. Prepare the ligand by optimizing its 3D structure via energy minimization (e.g., using Gaussian). Analyze binding affinity scores and interaction patterns (e.g., hydrogen bonds with heme iron or hydrophobic contacts) to prioritize antifungal activity assays .

Q. What strategies address low aqueous solubility of this compound?

  • Methodological Answer : Synthesize water-soluble salts (e.g., sodium or hydrochloride salts) by reacting the free base with NaOH or HCl in ethanol. Alternatively, formulate cyclodextrin inclusion complexes or nanoemulsions. Monitor solubility via UV-Vis spectroscopy and validate stability under physiological pH (e.g., 7.4) using dynamic light scattering (DLS) .

Q. How can structure-activity relationship (SAR) studies enhance pharmacological activity?

  • Methodological Answer : Systematically modify substituents:

  • Replace the naphthalen-1-ylmethyl group with substituted benzyl thioethers to assess steric effects.
  • Introduce electron-withdrawing groups (e.g., -NO₂) on the methoxyphenyl ring to modulate electronic properties.
  • Evaluate changes in antifungal or antimicrobial activity via microbroth dilution assays (MIC values) and compare with docking results .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Standardize assay protocols (e.g., CLSI guidelines for antifungal testing) to minimize variability. Cross-validate results using orthogonal methods (e.g., time-kill assays vs. MIC). Perform meta-analysis of published data to identify trends, such as correlation between lipophilicity (logP) and activity .

Q. What experimental designs assess stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at 40°C/75% RH for 6 months. Monitor degradation via HPLC and identify byproducts using LC-MS. For photostability, expose samples to UV light (ICH Q1B guidelines) and quantify changes with UV-Vis spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.